5,6-Dicyanobenzimidazole-2-carboxylic Acid 5,6-Dicyanobenzimidazole-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18334069
InChI: InChI=1S/C10H4N4O2/c11-3-5-1-7-8(2-6(5)4-12)14-9(13-7)10(15)16/h1-2H,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C10H4N4O2
Molecular Weight: 212.16 g/mol

5,6-Dicyanobenzimidazole-2-carboxylic Acid

CAS No.:

Cat. No.: VC18334069

Molecular Formula: C10H4N4O2

Molecular Weight: 212.16 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dicyanobenzimidazole-2-carboxylic Acid -

Specification

Molecular Formula C10H4N4O2
Molecular Weight 212.16 g/mol
IUPAC Name 5,6-dicyano-1H-benzimidazole-2-carboxylic acid
Standard InChI InChI=1S/C10H4N4O2/c11-3-5-1-7-8(2-6(5)4-12)14-9(13-7)10(15)16/h1-2H,(H,13,14)(H,15,16)
Standard InChI Key QDIREGZUGXMRBM-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC2=C1NC(=N2)C(=O)O)C#N)C#N

Introduction

5,6-Dicyanobenzimidazole-2-carboxylic acid is a derivative of benzimidazole, a heterocyclic aromatic compound with broad applications in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The specific structure of 5,6-dicyanobenzimidazole-2-carboxylic acid incorporates two cyano groups (-CN) at positions 5 and 6 on the benzimidazole ring and a carboxylic acid (-COOH) group at position 2. This unique structural arrangement contributes to its physicochemical and biological properties.

Synthesis Pathways

The synthesis of benzimidazole derivatives like 5,6-dicyanobenzimidazole-2-carboxylic acid often involves multi-step reactions starting from substituted anilines or o-phenylenediamines. Typical steps include:

  • Cyclization Reaction: Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives in the presence of an oxidizing agent.

  • Functionalization: Introduction of cyano groups at specific positions using reagents like cyanogen bromide or related compounds.

  • Carboxylation: Addition of the carboxylic acid group through reactions such as carboxylation with carbon dioxide under basic conditions.

These synthetic routes require precise control over reaction conditions to ensure regioselectivity and yield.

Biological Activities

Benzimidazole derivatives are widely studied for their pharmacological properties. While specific data on 5,6-dicyanobenzimidazole-2-carboxylic acid is limited, related compounds exhibit the following activities:

  • Antimicrobial Activity: Benzimidazoles with cyano and carboxylic acid groups have shown potent activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or inhibit enzyme systems .

  • Anticancer Potential: The carboxylic acid group enhances water solubility, while the cyano groups improve binding affinity to cancer targets such as kinases or DNA-interacting proteins .

  • Antiviral Properties: Benzimidazoles are known inhibitors of viral enzymes like reverse transcriptase, making them candidates for hepatitis C virus (HCV) or HIV treatment .

Applications in Drug Development

The structural features of 5,6-dicyanobenzimidazole-2-carboxylic acid make it a promising scaffold for drug development:

  • Drug Design: The compound can serve as a lead molecule for designing inhibitors targeting enzymes or receptors involved in cancer or infectious diseases.

  • Pharmacokinetics: The presence of polar functional groups (cyano and carboxyl) enhances solubility and bioavailability.

  • Medicinal Chemistry: Modifications on this scaffold may yield derivatives with improved potency and selectivity.

Challenges in Research

Despite its potential, challenges exist in the study and application of this compound:

  • Synthetic Complexity: Multi-step synthesis requires optimization to achieve high yields.

  • Limited Data: Specific biological activity data for this compound is scarce compared to other benzimidazoles.

  • Toxicity Concerns: Functional groups like cyano may pose toxicity risks that need thorough evaluation.

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